

An In-depth Technical Guide to 5-Decanone

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Compound of Interest		
Compound Name:	5-Decanone	
Cat. No.:	B1664179	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological interactions of **5-decanone**. The information is curated for professionals in research and development who require detailed chemical data and experimental methodologies.

IUPAC Name and Synonyms

The ketone with the chemical structure CH₃(CH₂)₃CO(CH₂)₄CH₃ is formally named decan-5-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. [1][2] This compound is also known by a variety of synonyms, which are listed in the table below for easy reference.

Synonym	Reference
5-DECANONE	[1][2]
Butyl pentyl ketone	[1][2]
Pentyl butyl ketone	[1]
n-Amyl n-butyl ketone	
Decan-5-one	[1][2]
Al3-19946	[1]
NSC 244937	



Physicochemical Properties

A summary of the key physicochemical properties of **5-decanone** is presented in the following table. This data is essential for understanding the compound's behavior in various experimental and biological systems.

Property	Value	Reference
Molecular Formula	C10H20O	[1]
Molecular Weight	156.27 g/mol	[1]
CAS Number	820-29-1	[1]
Appearance	Colorless liquid	[1]
Boiling Point	210 °C	[3]
Melting Point	3.5 - 14 °C	[3]
Density	0.82 g/cm³ at 20 °C	[3]
Flash Point	71 °C / 159.8 °F	[4]
Solubility	Insoluble in water; soluble in organic solvents.	
Kovats Retention Index	Standard non-polar: 1155, 1162; Standard polar: 1373	[1]

Experimental Protocols

Detailed methodologies for the synthesis of **5-decanone** are provided below. These protocols are based on established organic chemistry reactions and can be adapted for laboratory-scale synthesis.

1. Synthesis of **5-Decanone** by Oxidation of 5-Decanol using Pyridinium Chlorochromate (PCC)

This method describes the oxidation of the secondary alcohol 5-decanol to the corresponding ketone, **5-decanone**, using the mild oxidizing agent Pyridinium Chlorochromate (PCC).



- Materials:
 - 5-decanol
 - Pyridinium chlorochromate (PCC)
 - Celite® or molecular sieves
 - Anhydrous dichloromethane (CH₂Cl₂)
 - Diethyl ether
 - Anhydrous sodium sulfate (Na₂SO₄)
 - Standard laboratory glassware
 - Magnetic stirrer
- Procedure:
 - To a solution of 5-decanol (1 equivalent) in anhydrous dichloromethane (5 volumes), add
 Pyridinium chlorochromate (1.2 equivalents) and Celite® at 0°C.[2]
 - Stir the reaction mixture at room temperature for 2 to 4 hours.[2] Monitor the progress of the reaction by thin-layer chromatography (TLC).
 - During the reaction, a brown, tar-like material will precipitate.
 - Upon completion, filter the reaction mixture through a bed of Celite® and wash the filter cake with dichloromethane.[2]
 - Combine the organic layers and wash with water and brine solution.[2]
 - Dry the resulting organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[2]
 - If necessary, the crude **5-decanone** can be purified by column chromatography.



- Safety Precautions: PCC is a toxic reagent and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction should be performed under anhydrous conditions.[2]
- 2. Synthesis of **5-Decanone** via Hydrolysis of **5-Decanone** Oxime

This protocol outlines the preparation of **5-decanone** through the hydrolysis of its corresponding oxime.

- Materials:
 - 5-decanone oxime
 - Hydroxylamine hydrochloride
 - Pyridine
 - Ethyl acetate
 - 1 M Hydrochloric acid (HCl)
 - Brine solution
 - Anhydrous sodium sulfate (Na₂SO₄)
 - Standard laboratory glassware
- Procedure for Oxime Formation:
 - In a round-bottomed flask, charge 1-indanone (as a representative ketone, 100 mmol),
 pyridine (50 mL), and hydroxylamine hydrochloride (105 mmol).[5]
 - Stir the mixture at 50°C for approximately 20 minutes.[5]
 - Cool the reaction mixture to room temperature and remove the pyridine by rotary evaporation.[5]
 - To the residue, add ethyl acetate and 1 M aqueous HCl.[5]



- Separate the aqueous layer and extract with ethyl acetate. Combine the organic extracts and wash with 1 M aqueous HCl and brine.[5]
- Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the oxime.
 [5]
- Procedure for Oxime Hydrolysis:
 - While a specific protocol for **5-decanone** oxime hydrolysis was not found, a general method involves heating the oxime with a mineral acid such as hydrochloric acid or sulfuric acid.
 - The reaction mixture is then neutralized and the ketone is extracted with an organic solvent.
 - The organic layer is washed, dried, and concentrated to yield **5-decanone**.

Biological Activity and Toxicology

While specific signaling pathways involving **5-decanone** are not well-documented, research on long-chain aliphatic ketones provides insights into their potential biological roles and toxicological effects.

Some long-chain ketones have been investigated for their hypocholesterolemic activity in rats.

[6] For instance, 2-hexadecanone was found to significantly reduce serum cholesterol levels.[6] Additionally, certain ketones, such as 2-nonanone and 2-tridecanone, have been shown to modulate plant growth and their antioxidant systems.[7]

From a toxicological perspective, ketonic solvents can potentiate the nephrotoxic and hepatotoxic effects of certain halogenated hydrocarbons.[8] For example, 2-hexanone has been shown to enhance the liver and kidney injury induced by chloroform in animal studies.[8] The mechanism for this potentiation may differ between the liver and kidney.[8]

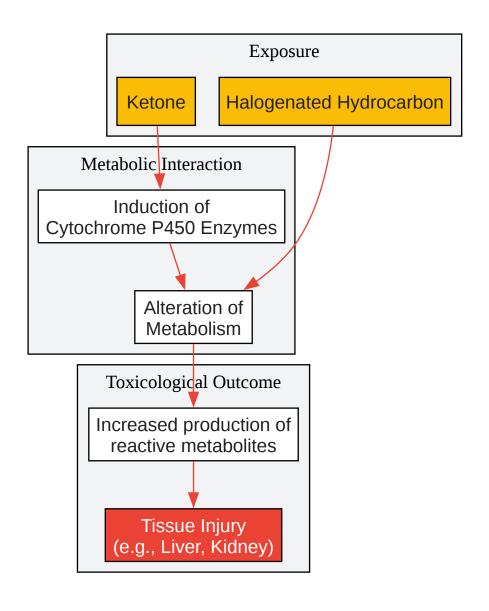
The following diagrams illustrate a plausible metabolic pathway for a generic long-chain ketone and a workflow for its toxicological interaction.





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Caption: A potential metabolic pathway for a long-chain aliphatic ketone.



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Caption: Logical workflow of ketone-potentiated toxicity of halogenated hydrocarbons.

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